molecular formula C13H16N2O B8494102 3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

3-(1-Methyl-piperidin-4-yloxy)-benzonitrile

Cat. No.: B8494102
M. Wt: 216.28 g/mol
InChI Key: GTOREZKNVQACQD-UHFFFAOYSA-N
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Description

3-(1-Methyl-piperidin-4-yloxy)-benzonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C13H16N2O/c1-15-7-5-12(6-8-15)16-13-4-2-3-11(9-13)10-14/h2-4,9,12H,5-8H2,1H3

InChI Key

GTOREZKNVQACQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-benzonitrile (500 mg, 4.17 mmol), 1-methyl-piperidin-4-ol (467 mg, 4.17 mmol) and triphenyl phosphine (1.64 g, 6.26 mmol) in tetrahydrofuran (40 mL) was added diisopropyl azodicarboxylate (1.23 μL, 6.26 mmol) dropwise. The reaction mixture was stirred for 4 hr at rt. The solution was concentrated to dryness and the residue was chromatographered using ethyl acetate then ethyl acetate/methanol (8:1) to give the title compound (380 mg, 42%). MS (DCI/NH3) m/z 217 (M+1)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.60 (m, 2H) 1.91 (m, 2H) 2.15 (m, 2H) 2.16 (s, 3H) 2.60 (m, 2H) 4.46 (m, 1H) 7.28 (dd, J=7.67, 1.84 Hz, 1H) 7.35 (d, J=7.36 Hz, 1H) 7.45 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.23 μL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
42%

Synthesis routes and methods II

Procedure details

1-Methyl-piperidin-4-ol (7.17 g, 62.25 mmol) was dissolved in DMF (40 ml) and cooled to 0° C. NaH (4.48 g, 93.4 mmol) was added in small portions and the reaction stirred for 30 min. 3-Fluoro-benzonitrile (8.0 ml, 74.7 mmol) was added and the reaction allowed to reach r.t. over 1 h and stirred for a further 16 h. The resulting brown solution was cooled to 0° C. and quenched by addition of water. The reaction mixture was separated between DCM (500×2 ml) and water (750 ml). The combined organics were washed with water (500 ml), dried through a phase separator and evaporated in vacuo. Flash silica gel chromatography using a 100 g Biotage column with a gradient of 20-100% EtOAc/MeOH/TEA 100:10:1 in heptane failed to give a pure product. The oil was dissolved in 0.1 M KHSO4 (aq) and washed with ether (×4), the aqueous layer basified (2 M NaOH (aq)) and extracted twice with ether. The organic phase was dried over a phase separator and evaporated in vacuo. To the red brown oil was added 4M HCl in dioxane and the resulting precipitate was filtered. To the salt was added 10% NaHCO3 (aq), extracted with DCM, dried through a phase separator and evaporated in vacuo to give a light orange oil. Yield: 4.73 g (29%). 1H NMR (400 MHz, CDCl3) δ 7.35 (t, 1H, JHH=7.84 Hz), 7.21 (dt, 1H, J=7.39 Hz, J=1.06 Hz), 7.15-7.10 (m, 2H), 4.32 (m, 1H, J=3.74 Hz), 2.68 (m, 2H), 2.33-2.24 (m, 5H), 2.04-1.95 (m, 2H), 1.88-1.78 (m, 2H). MS (ESI+) 217.07 (M+1H+).
Quantity
7.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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